

What is the mechanism of action of NTPO?

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An In-depth Technical Guide on the Core Mechanism of Action of Thyroid Peroxidase (TPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid Peroxidase (TPO) is a pivotal enzyme in the biosynthesis of thyroid hormones, catalyzing the initial and rate-limiting steps of iodide oxidation and its subsequent incorporation into tyrosine residues on the thyroglobulin molecule. As a major autoantigen, TPO is also central to the pathophysiology of autoimmune thyroid diseases like Hashimoto's thyroiditis. This document provides a comprehensive overview of the molecular mechanism of TPO, details established experimental protocols for assessing its activity, and presents quantitative data on its inhibition. Furthermore, it visualizes the key pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action of Thyroid Peroxidase

Thyroid Peroxidase, a heme-containing glycoprotein located on the apical membrane of thyroid follicular cells, is indispensable for the synthesis of thyroxine (T4) and triiodothyronine (T3).[1] [2] Its enzymatic function can be dissected into two critical, sequential reactions: the iodination of tyrosyl residues and the coupling of iodotyrosines.[3][4]

Iodination of Tyrosyl Residues

The process begins with the transport of iodide (I⁻) from the bloodstream into the thyroid follicular cell and then into the follicular lumen. At the apical membrane, TPO catalyzes the



oxidation of iodide in the presence of hydrogen peroxide (H₂O₂), which acts as an oxidizing agent.[1] This reaction converts iodide into a reactive iodine species, likely atomic iodine (I) or iodinium (I⁺).[1] These reactive species then spontaneously iodinate specific tyrosine residues on thyroglobulin, a large glycoprotein scaffold, to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[5]

Coupling of Iodotyrosines

Following iodination, TPO catalyzes the coupling of these iodotyrosyl residues within the thyroglobulin molecule to form the thyroid hormones.[4] This involves the joining of two DIT molecules to form T4, or one MIT and one DIT molecule to form T3. This entire process is stimulated by Thyroid-Stimulating Hormone (TSH), which upregulates the expression of the TPO gene.[1][2]

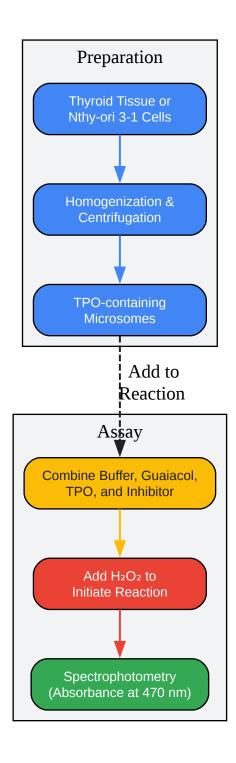
The catalytic cycle of TPO involves the formation of an oxidized intermediate, Compound I, which exists in two forms: an oxoferryl porphyrin π -cation radical and an oxoferryl protein radical.[3] Evidence suggests that the porphyrin π -cation radical form is responsible for mediating both the iodination and coupling reactions.[3]

Signaling and Regulatory Pathways

The primary regulation of TPO activity is at the level of gene expression, which is controlled by the hypothalamic-pituitary-thyroid (HPT) axis. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary gland to release Thyroid-Stimulating Hormone (TSH). TSH then binds to its receptor on the surface of thyroid follicular cells, initiating a signaling cascade that leads to the increased transcription of the TPO gene.









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